- De novo synthesis of conjugates, World Intellectual Property Organization, , ,
Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

94697-68-4 structure
اسم المنتج:5,6-O-Isopropylidene-L-gulono-1,4-lactone
كاس عدد:94697-68-4
وسط:C9H14O6
ميغاواط:218.203863620758
MDL:MFCD00077804
CID:798717
PubChem ID:57651686
5,6-O-Isopropylidene-L-gulono-1,4-lactone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone
- 5,6-O-Isopropylidene-L-gulono-1,4-lactone
- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one
- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE
- L-5,6-isopropylidene-gulono-1,4-lactone
- 5,6-Isopropylidene-L-gulonic acid γ-lactone
- L
- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE
- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
- JNTPPVKRHGNFKM-BNHYGAARSA-N
- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone
- CS-0119989
- 5,6-isopropylidene-l-gulonic acid gamma-lactone
- DTXSID20662043
- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)
- MFCD00077804
- SCHEMBL1738813
- AKOS007930486
- 94697-68-4
-
- MDL: MFCD00077804
- نواة داخلي: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
- مفتاح Inchi: JNTPPVKRHGNFKM-BNHYGAARSA-N
- ابتسامات: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1
حساب السمة
- نوعية دقيقة: 218.07900
- النظائر كتلة واحدة: 218.07903816g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 1
- تعقيدات: 276
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 4
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: -1
- طوبولوجي سطح القطب: 85.2Ų
الخصائص التجريبية
- نقطة انصهار: 166-170 °C
- الذوبان: Methanol (Slightly), Water (Slightly)
- بسا: 85.22000
- لوغب: -1.21490
- النشاط البصري: [α]20/D +62±2°, c = 1% in H2O
5,6-O-Isopropylidene-L-gulono-1,4-lactone أمن المعلومات
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- تعليمات السلامة: S22; S24/25
- فوكا و رمز:3
- ظروف التخزين:-20?°C Freezer
5,6-O-Isopropylidene-L-gulono-1,4-lactone بيانات الجمارك
- رمز النظام المنسق:2932999099
- بيانات الجمارك:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6-O-Isopropylidene-L-gulono-1,4-lactone الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TRC | I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
$ 110.00 | 2023-09-07 | ||
TRC | I868400-2g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 2g |
$178.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | 461620-1G |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98% |
94697-68-4 | 98% | 1G |
¥ 2191 | 2022-04-26 | |
Biosynth | MI04758-1 g |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |
94697-68-4 | 1g |
$82.59 | 2023-01-03 | ||
Chemenu | CM541293-1g |
(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |
94697-68-4 | 95%+ | 1g |
$388 | 2023-02-17 | |
Biosynth | MI04758-5 g |
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |
94697-68-4 | 5g |
$279.50 | 2023-01-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |
¥753.69 | 2022-02-24 | |
abcr | AB137501-5 g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |
94697-68-4 | 95% | 5 g |
€349.50 | 2023-07-20 | |
abcr | AB137501-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |
94697-68-4 | 95% | 1g |
€181.10 | 2024-06-12 | |
BAI LING WEI Technology Co., Ltd. | J60I868400-1g |
5,6-O-Isopropylidene-L-gulono-1,4-lactone |
94697-68-4 | 1g |
¥1760 | 2023-11-24 |
5,6-O-Isopropylidene-L-gulono-1,4-lactone طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h
المراجع
- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinoseChemistry - A European Journal, 2013, 19(8), 2895-2902,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide
المراجع
- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acidSynthesis, 1986, (11), 962-4,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt
1.2 Solvents: Toluene ; 30 min, rt
1.2 Solvents: Toluene ; 30 min, rt
المراجع
- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-EnterocinSynthesis, 2017, 49(1), 209-217,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- A pyrrolysine analogue for protein click chemistryAngewandte Chemie, 2009, 48(9), 1633-1635,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ; 3 h, rt
المراجع
- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
المراجع
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin COrganic Letters, 2002, 4(7), 1111-1114,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt
المراجع
- Preparation of (R)-isopropylideneglycerol, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt
المراجع
- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
المراجع
- Total Synthesis of Branimycin: An Evolutionary ApproachChemistry - A European Journal, 2012, 18(31), 9651-9668,
طريقة الإنتاج 12
رد فعل الشرط
المراجع
- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin BChemistry - A European Journal, 2000, 6(11), 1987-2001,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt
المراجع
- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
المراجع
- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
1.2 Reagents: Sodium carbonate ; 2 h, rt
المراجع
- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide
المراجع
- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the SpirolidesOrganic Letters, 2010, 12(22), 5226-5229,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
1.2 Reagents: Potassium carbonate ; 24 h, rt
المراجع
- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12Organic Letters, 2014, 16(24), 6512-6514,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt
المراجع
- Total Synthesis of BrevenalJournal of the American Chemical Society, 2011, 133(9), 3208-3216,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
1.2 Reagents: Sodium carbonate ; 1 h, rt
المراجع
- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Solvents: Dimethylformamide
المراجع
- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehydeJournal of the Indian Chemical Society, 2018, 95(11), 1393-1395,
5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials
- N-Hydroxyphthalimide
- L-Gulono-1,4-lactone
- L-Glucono-1,4-lactone
- 2-Methoxypropene
- 2,2-Dimethoxypropane
- L-Ascorbic acid
5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products
5,6-O-Isopropylidene-L-gulono-1,4-lactone الوثائق ذات الصلة
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
2. Book reviews
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone) منتجات ذات صلة
- 27304-20-7(D-Ribonolactone 2,3-Cyclohexyl Ketal)
- 29514-28-1(1,2-O-Isopropylidene-b-L-idofuranurono-6,3-lactone)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone

نقاء:99%
كمية:5g
الأسعار ($):341.0